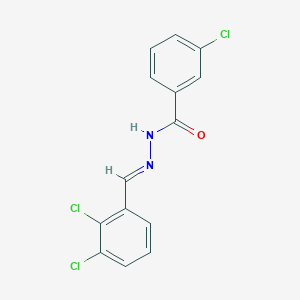![molecular formula C15H15N3S B323983 N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323983.png)
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation reaction between benzaldehyde and N-(3-methylphenyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action.
Medicine
In medicinal chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
作用機序
The mechanism of action of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (2E)-2-benzylidene-N-phenylhydrazinecarbothioamide
- (2E)-2-benzylidene-N-(4-methylphenyl)hydrazinecarbothioamide
- (2E)-2-benzylidene-N-(3-chlorophenyl)hydrazinecarbothioamide
Uniqueness
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the 3-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets.
特性
分子式 |
C15H15N3S |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
1-[(E)-benzylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-6-5-9-14(10-12)17-15(19)18-16-11-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
InChIキー |
ZXGZWDPZUQIJNM-LFIBNONCSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2 |
異性体SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-hydroxy-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B323904.png)

![N'-[3-(benzyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B323906.png)
![3-chloro-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B323908.png)


![N'-[1-(3-aminophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B323913.png)

![N-[4-(9-{4-[(anilinocarbothioyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylthiourea](/img/structure/B323917.png)
![N-[4-(9-{4-[(anilinocarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylurea](/img/structure/B323918.png)
![2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323919.png)
![N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B323921.png)
